2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of conjugated polymers for organic photovoltaics, indicating a potential role in energy transfer processes .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorinated compounds are often associated with improved bioavailability and metabolic stability .
Result of Action
Compounds with similar structures have been reported to exhibit fungicidal activity , suggesting that 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole might also have potential applications in this area.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or modifications to the oxadiazole ring .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but differs in its core structure, leading to different chemical properties and applications.
4-(Trifluoromethyl)benzoic acid: Similar in having the trifluoromethyl group attached to a phenyl ring, but with a carboxylic acid functional group instead of the oxadiazole ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-6(2-4-7)8-14-13-5-15-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXOOTOYIUQAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395375 | |
Record name | 2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-85-4 | |
Record name | 2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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